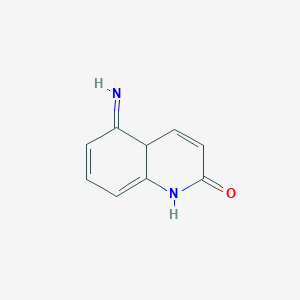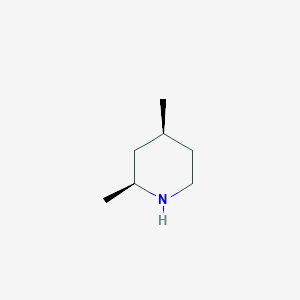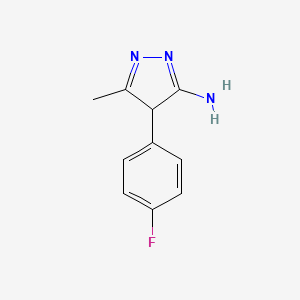
1,3-Diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(dibenzoylmethane)mono(phenanthroline)europium (III) is a light-emitting metal complex known for its luminescent properties. This compound is often used in various scientific and industrial applications due to its ability to emit red light when excited by ultraviolet radiation . The europium ion at the core of the complex is coordinated by three dibenzoylmethane ligands and one phenanthroline ligand, which together create a stable and highly luminescent structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(dibenzoylmethane)mono(phenanthroline)europium (III) typically involves the reaction of europium chloride with dibenzoylmethane and phenanthroline in a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the europium ion . The general reaction can be represented as follows:
[ \text{EuCl}_3 + 3 \text{dibenzoylmethane} + \text{phenanthroline} \rightarrow \text{tris(dibenzoylmethane)mono(phenanthroline)europium (III)} + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tris(dibenzoylmethane)mono(phenanthroline)europium (III) primarily undergoes photophysical reactions due to its luminescent properties. It can also participate in coordination chemistry reactions where the ligands can be substituted with other coordinating molecules .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include solvents like ethanol or acetonitrile, which facilitate the dissolution and interaction of the reactants. The reactions are often carried out under inert atmosphere conditions to prevent oxidation .
Major Products
The major products formed from reactions involving tris(dibenzoylmethane)mono(phenanthroline)europium (III) are typically other luminescent complexes or materials with enhanced photophysical properties .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a luminescent probe for studying various chemical processes. Its strong red emission makes it ideal for applications in fluorescence spectroscopy and imaging .
Biology
In biological research, tris(dibenzoylmethane)mono(phenanthroline)europium (III) is used as a fluorescent marker for imaging biological tissues and cells. Its ability to emit light under UV excitation allows researchers to track and visualize biological processes in real-time .
Medicine
In medicine, this compound is explored for its potential use in diagnostic imaging and as a component in photodynamic therapy. Its luminescent properties can help in the detection and treatment of certain medical conditions .
Industry
Industrially, tris(dibenzoylmethane)mono(phenanthroline)europium (III) is used in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit red light makes it a valuable component in display technologies .
Mechanism of Action
The luminescent properties of tris(dibenzoylmethane)mono(phenanthroline)europium (III) are primarily due to the europium ion at its core. When excited by ultraviolet light, the europium ion undergoes electronic transitions that result in the emission of red light. The ligands surrounding the europium ion help stabilize the excited state and enhance the emission intensity .
Comparison with Similar Compounds
Similar Compounds
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline): Similar in structure but with an amino group on the phenanthroline ligand.
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(1,10-phenanthroline): Another variant with different substituents on the phenanthroline ligand.
Uniqueness
Tris(dibenzoylmethane)mono(phenanthroline)europium (III) is unique due to its specific ligand combination, which provides optimal stability and luminescence. The combination of dibenzoylmethane and phenanthroline ligands creates a highly efficient luminescent complex that is widely used in various applications .
Properties
Molecular Formula |
C57H41EuN2O6-2 |
|---|---|
Molecular Weight |
1001.9 g/mol |
IUPAC Name |
1,3-diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide |
InChI |
InChI=1S/3C15H11O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11H;1-8H;/q3*-1;-2;+3 |
InChI Key |
FCYUSACPEBVQDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Eu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzene, ethyl[(trimethoxysilyl)ethyl]-](/img/structure/B12353557.png)

![7-Oxo-6,7a-dihydropyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12353565.png)


![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione](/img/structure/B12353590.png)

![2-[(Biphenyl-4-sulfonyl)-isopropoxy-amino]-N-hydroxy-3-methyl-butyramide](/img/structure/B12353601.png)



